molecular formula C26H32N4O4S B11648602 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

Cat. No.: B11648602
M. Wt: 496.6 g/mol
InChI Key: YSLQGMCBHFDPRO-UHFFFAOYSA-N
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Description

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidinyl group, a sulfamoyl group, and a phenoxyacetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Sulfamoyl Intermediate: This step involves the reaction of pyrimidine with a suitable sulfonamide reagent under controlled conditions to form the pyrimidinyl sulfamoyl intermediate.

    Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative, such as 4-aminophenol, to form the desired phenylsulfamoyl compound.

    Introduction of the Phenoxyacetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to the corresponding amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetamide oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. The pyrimidinyl and sulfamoyl groups play a crucial role in these interactions, allowing the compound to form stable complexes with its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • 2,4,6-Triisopropyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzenesulfonamide

Uniqueness

N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C26H32N4O4S/c1-25(2,3)18-26(4,5)19-7-11-21(12-8-19)34-17-23(31)29-20-9-13-22(14-10-20)35(32,33)30-24-27-15-6-16-28-24/h6-16H,17-18H2,1-5H3,(H,29,31)(H,27,28,30)

InChI Key

YSLQGMCBHFDPRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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